Eledoisin trifluoroacetate is a synthetic peptide derived from the natural peptide eledoisin, which is known for its biological activity, particularly in the context of cardiovascular and neuropharmacological research. Eledoisin is originally isolated from the skin of the Eledone moschata octopus and has been studied for its effects on blood pressure and as a potential therapeutic agent in various medical conditions.
Eledoisin trifluoroacetate is synthesized through chemical processes rather than being directly extracted from natural sources. The trifluoroacetate form is particularly useful in analytical and purification processes, enhancing the stability and solubility of the peptide in various solvents.
Eledoisin trifluoroacetate falls under the category of peptides, specifically classified as a neuropeptide. It is characterized by its specific amino acid sequence that contributes to its biological activity. The compound is also associated with ionization agents, such as trifluoroacetic acid, which are commonly used in peptide synthesis and purification processes .
The synthesis of eledoisin trifluoroacetate typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and characterization at each step .
Eledoisin trifluoroacetate has a specific molecular structure characterized by its unique sequence of amino acids. The peptide's structure includes:
Eledoisin trifluoroacetate can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of the peptide into its constituent amino acids.
Eledoisin exerts its biological effects primarily through interactions with specific receptors in the cardiovascular system. Its mechanism involves:
Studies have shown that eledoisin can significantly affect blood flow and has potential applications in treating conditions related to vascular health .
Eledoisin trifluoroacetate has several applications in scientific research:
The neuropeptide eledoisin was first identified in 1947 by Italian pharmacologist Vittorio Erspamer during investigations into bioactive compounds within the posterior salivary glands of the Mediterranean octopus species Eledone moschata (later confirmed in Eledone aldrovandi). Erspamer observed that crude gland extracts induced potent hypotensive responses in rabbits and dogs, stimulated intestinal smooth muscle contraction, and provoked significant salivation in test animals. He designated the unknown bioactive substance "eledoisin" to reflect its zoological origin [1] [2] [6].
Following its initial discovery, extensive purification efforts culminated in the complete structural characterization of eledoisin in 1962. Eledoisin was determined to be an undecapeptide (11-amino acid peptide) with the primary sequence: <0>pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 and a molecular weight of 1187.6 Daltons. Its defining features include an N-terminal pyroglutamic acid residue (pGlu), which confers resistance to aminopeptidases, and a C-terminal amidation (-NH2) [1] [3] [6]. Crucially, eledoisin shares the conserved C-terminal pentapeptide motif Phe-X-Gly-Leu-Met-NH2 (where X is an aliphatic or aromatic residue, Ile in this case), later recognized as the hallmark of the tachykinin peptide family essential for receptor interaction and biological activity [2] [5] [8].
Early pharmacological profiling established eledoisin as one of the most potent vasodilatory and smooth muscle-stimulating substances known at the time. Its effects were distinct from other known vasoactive agents like histamine or bradykinin, prompting Erspamer to propose the collective term "tachykinins" (from Greek "tachys" meaning swift) for this emerging class of fast-acting neuropeptides, contrasting them with the slower-acting "bradykinins" [2] [7]. Eledoisin's discovery predated the full structural elucidation of the mammalian tachykinin substance P (SP) by nearly a decade, making it the first invertebrate tachykinin characterized and providing a critical phylogenetic link in neuropeptide biology [2] [8].
Table 1: Key Characteristics of Naturally Isolated Eledoisin
Property | Detail |
---|---|
Source Organism | Eledone moschata, Eledone aldrovandi (Cephalopoda) |
Tissue Source | Posterior Salivary Glands |
Year of Isolation | 1947 (Erspamer) |
Year of Sequence Determination | 1962 |
Amino Acid Sequence | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH<0>2 |
Molecular Weight | 1187.6 Da (monoisotopic) |
Core Pharmacophore | C-terminal -Phe-Ile-Gly-Leu-Met-NH<0>2 |
Primary Bioactivities | Potent hypotension, smooth muscle stimulation, salivation induction |
Significance | First isolated invertebrate tachykinin; Prototype for tachykinin family |
The initial source of eledoisin for research was direct extraction from octopus glands, a process that was labor-intensive, yielded minuscule quantities (micrograms per gram of tissue), and suffered from significant batch-to-batch variability due to biological and seasonal factors [1] [3]. This scarcity severely hampered comprehensive pharmacological evaluation and any potential clinical development.
The successful chemical synthesis of eledoisin in 1962, immediately following its sequencing, marked a pivotal advancement. Initial synthetic routes relied on classical solution-phase peptide synthesis (SPPS). This involved the sequential coupling and deprotection of protected amino acid derivatives, often requiring intermediate purification steps after each amino acid addition. While proving the structure and providing marginally larger quantities, solution-phase synthesis remained complex, time-consuming, and low-yielding, particularly for an 11-mer peptide with sensitive residues like methionine [1] [7].
The advent and refinement of Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield in the 1960s, revolutionized eledoisin production. SPPS anchors the growing peptide chain via its C-terminus to an insoluble polymeric resin (e.g., polystyrene-based). Reagents and amino acids are added in excess and washed away after each coupling and N<0>α-deprotection cycle, eliminating the need for intermediate isolations. This enabled automation and dramatically improved efficiency. For eledoisin synthesis, the standard approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for N<0>α-protection on Rink amide resin to achieve the required C-terminal amidation. Key steps involve [3]:
Table 2: Evolution of Eledoisin Synthesis Methods
Synthesis Era | Method | Key Features | Advantages | Limitations |
---|---|---|---|---|
Early (1962 onwards) | Solution-Phase Synthesis | Stepwise coupling/deprotection in solution; Intermediate purification; Convergent strategies possible | Proved structure; Enabled initial pharmacological studies | Extremely laborious; Very low overall yields; High cost; Difficult purification; Limited scale-up potential |
Modern (1980s - Present) | Solid-Phase Peptide Synthesis (SPPS - Fmoc/tBu) | Chain growth on resin; Excess reagents; Automated synthesizers; TFA cleavage from resin; RP-HPLC purification | High efficiency; Automation feasible; Scalable; Higher purity achievable; Reproducible | Requires specialized equipment/skills; Trifluoroacetate salt formation; Risk of side reactions (e.g., Met oxidation) |
The development of robust SPPS protocols transformed eledoisin trifluoroacetate from a scarce natural product into a readily accessible research tool available from commercial suppliers in high purity (>95-99%) [3] [6]. Modern analytical methods ensure stringent quality control for synthetic batches, which is essential for reliable biological experimentation. Critical method development parameters like gradient slope, column temperature (optimized around 60°C to minimize conformational broadening due to Pro residue), column length, and particle size significantly impact the resolution of eledoisin from its synthetic impurities during HPLC analysis and purification [3].
Despite its potent biological activities and initial promise, eledoisin itself (and consequently its trifluoroacetate salt form used in research and potential formulations) failed to achieve sustained clinical success. Historical records indicate its approval as a topical therapeutic agent in the 1970s, likely for conditions potentially responsive to vasodilation. However, it was subsequently discontinued and is explicitly excluded from contemporary reviews of approved peptide therapeutics [1] [4].
Several intertwined pharmacological and regulatory factors contributed to its discontinuation:
Lack of Receptor Selectivity: Detailed pharmacological evaluation revealed that eledoisin acts as an agonist at multiple tachykinin receptors, primarily Neurokinin 2 Receptor (NK2R) and Neurokinin 3 Receptor (NK3R), with significantly lower affinity for Neurokinin 1 Receptor (NK1R) [6]. While its affinity constants (e.g., IC50 in the nanomolar range for NK3 in transfected cells) confirm potency [6], this promiscuity means it activates multiple physiological pathways simultaneously. This non-selectivity likely contributed to a constellation of effects beyond the desired therapeutic action, increasing the risk of dose-limiting side effects and complicating the identification of clear therapeutic indications where benefits consistently outweighed risks.
Pharmacokinetic Deficiencies: Like most natural peptides, unmodified eledoisin suffers from poor pharmacokinetic properties critical for a viable drug. Its plasma half-life is extremely short (on the order of minutes), primarily due to rapid enzymatic degradation by ubiquitous peptidases and efficient clearance by the kidneys and liver [1] [4]. This necessitates frequent administration to maintain therapeutic levels, which is particularly problematic for a peptide that would likely require injection (subcutaneous, intravenous), severely impacting patient compliance. Furthermore, its physicochemical properties inherently result in very low oral bioavailability, effectively precluding convenient non-invasive administration routes [4].
Formulation and Stability Challenges: Developing stable, long shelf-life formulations for peptides like eledoisin presents significant hurdles. While not explicitly documented for eledoisin formulations, common issues include physical instability (aggregation, precipitation) and chemical degradation (oxidation of methionine, deamidation, hydrolysis). The requirement for TFA in purification introduces the trifluoroacetate counterion, which, while not necessarily a direct cause of discontinuation, can complicate formulation. Residual TFA can cause safety concerns (irritation potential) and potentially impact the peptide's physicochemical properties (solubility, crystallinity, lipophilicity), especially in inhalation formulations where acidity can be problematic [1] [4].
Evolving Regulatory Standards: The period coinciding with eledoisin's brief clinical use saw increasing stringency in regulatory requirements (FDA, EMA, PMDA) for new therapeutics. Demonstrating a compelling risk-benefit profile became paramount. For eledoisin, the combination of non-selective pharmacology leading to potential side effects (e.g., uncontrolled hypotension, excessive smooth muscle stimulation in unintended tissues), poor pharmacokinetics requiring frequent dosing, and the likely challenges in formulating a stable product made it increasingly difficult to meet the evolving standards for efficacy, safety, and quality compared to emerging alternatives [1] [4]. The rise of more selective synthetic tachykinin receptor agonists and antagonists, coupled with improved peptide engineering technologies (PEGylation, lipidization, D-amino acid substitutions) that could potentially address eledoisin's shortcomings, further diminished the rationale for pursuing the native peptide as a therapeutic [4].
Consequently, eledoisin trifluoroacetate remains primarily a valuable research tool. It is used extensively in pharmacological studies to characterize tachykinin receptor signaling and function in vitro and in vivo (e.g., inducing hypotension, smooth muscle contraction, salivation in models), and as a reference standard in analytical chemistry due to its well-defined synthesis and characterization pathway [1] [3] [6]. Its history serves as an instructive case study on the trajectory from natural product discovery to clinical application and the critical barriers that native peptides often face in drug development.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: